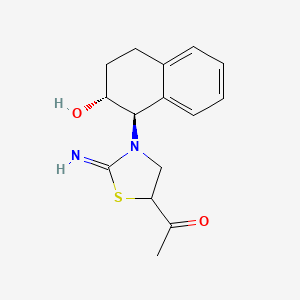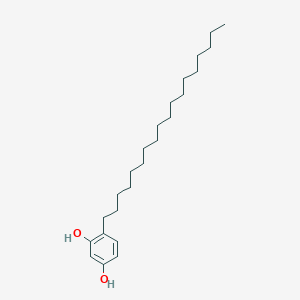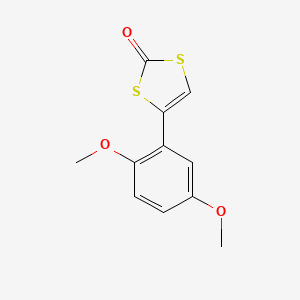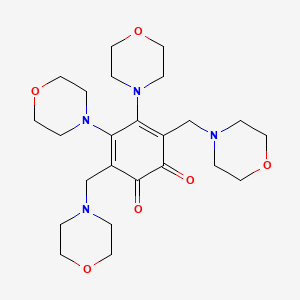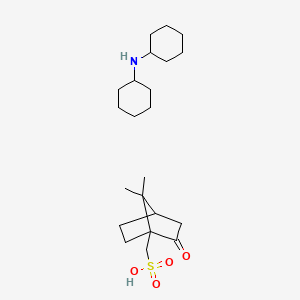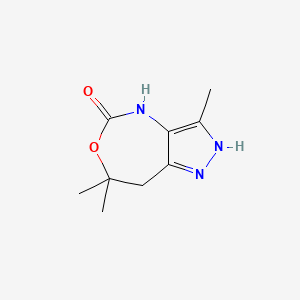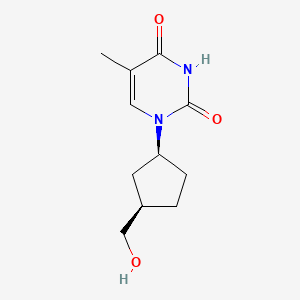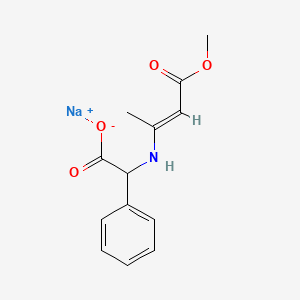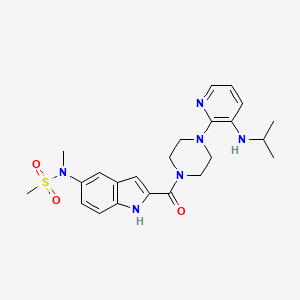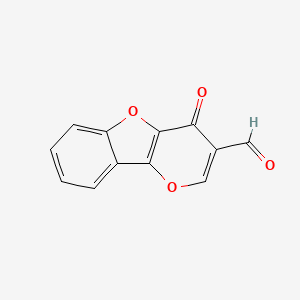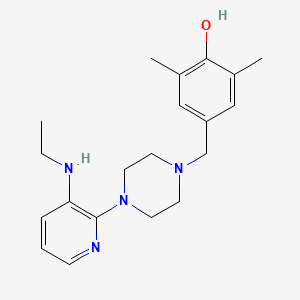
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base can yield the desired benzothiophene derivative . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form the benzothiophene core .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. For instance, the use of rhodium-catalyzed hydrogenation has been reported to produce chiral 2,3-dihydrobenzo(b)thiophene derivatives with high yields and enantioselectivities .
化学反応の分析
Types of Reactions
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives.
科学的研究の応用
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
作用機序
The mechanism of action of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes like tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
類似化合物との比較
Similar Compounds
Benzothiophene: A simpler analog with a similar core structure but lacking the hydroxyl and phenyl groups.
2,3-Dihydrobenzo(b)thiophene: Another related compound with similar chemical properties but different substituents.
Thiophene: A related heterocycle with a sulfur atom in a five-membered ring, but without the fused benzene ring.
Uniqueness
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
特性
CAS番号 |
147646-81-9 |
|---|---|
分子式 |
C15H14OS |
分子量 |
242.3 g/mol |
IUPAC名 |
(2-phenyl-2,3-dihydro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C15H14OS/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
InChIキー |
SDOWBLWIPSGWAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3S2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



